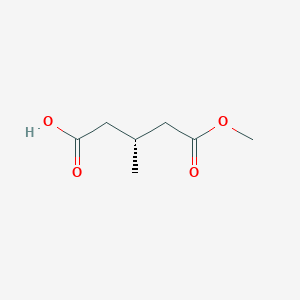

(R)-1-Methyl hydrogen 3-methylglutarate

Description

The exact mass of the compound (R)-1-Methyl hydrogen 3-methylglutarate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-1-Methyl hydrogen 3-methylglutarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Methyl hydrogen 3-methylglutarate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-5-methoxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMHSADRRMVHY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426441 | |

| Record name | Methyl (R)-(+)-3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63473-60-9 | |

| Record name | Methyl (R)-(+)-3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Methyl hydrogen 3-methylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Applications of (R)-1-Methyl hydrogen 3-methylglutarate

This guide details the physicochemical profile, synthesis, and applications of (R)-1-Methyl hydrogen 3-methylglutarate , a critical chiral building block in pharmaceutical development.

Executive Summary & Chemical Identity

(R)-1-Methyl hydrogen 3-methylglutarate (CAS: 63473-60-9) is a desymmetrized mono-ester derivative of 3-methylglutaric acid. It serves as a pivotal chiral synthon in the asymmetric synthesis of complex pharmaceutical intermediates, particularly for statins (HMG-CoA reductase inhibitors), terpenoids (e.g., Muscone), and macrolide antibiotics .

Its value lies in its pre-established C3 stereocenter, which allows researchers to introduce a methyl-substituted chiral motif without the need for complex downstream resolution steps.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (3R)-5-Methoxy-3-methyl-5-oxopentanoic acid |

| Common Synonyms | (R)-Monomethyl 3-methylglutarate; (R)-3-Methylglutaric acid monomethyl ester |

| CAS Number | 63473-60-9 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| SMILES | CO)CC(=O)OC |

| InChI Key | BYBMHSADRRMVHY-RXMQYKEDSA-N |

Physicochemical Characterization

Precise knowledge of these properties is essential for process optimization, particularly during extraction and purification phases.

Physical Properties

| Parameter | Value / Range | Condition / Note |

| Physical State | Liquid | Viscous, colorless to pale yellow |

| Boiling Point | 103–104 °C | @ 0.4 mmHg (High vacuum required) |

| Density | 1.116 g/mL | @ 20 °C |

| Refractive Index ( | 1.438 | @ 20 °C |

| Flash Point | > 110 °C | Closed cup |

| Solubility | High | Methanol, Ethanol, Ethyl Acetate, DCM, DMSO |

| Water Solubility | Slight to Moderate | Contains free -COOH; pH-dependent solubility |

| pKa (Acidic) | ~4.5 | Estimated (similar to glutaric acid) |

Stereochemical Purity

The utility of this compound depends entirely on its enantiomeric excess (ee).

-

Configuration: (R)-enantiomer.[1]

-

Optical Purity: Typically ≥ 98% ee.[1]

-

Determination: Chiral GC or HPLC is the standard for validation.

-

Note: Optical rotation (

) values can be low and solvent-dependent. Chromatographic separation is the preferred method for purity assay over polarimetry.

-

Synthesis & Manufacturing: Enzymatic Desymmetrization

The most robust route to (R)-1-Methyl hydrogen 3-methylglutarate is the enzymatic desymmetrization of 3-methylglutaric anhydride. This method avoids the yield loss associated with classical resolution of racemates.

Mechanistic Workflow

The reaction utilizes a lipase (typically Candida antarctica Lipase B, CAL-B) to selectively open the prochiral anhydride ring with methanol. The enzyme's chiral pocket dictates which carbonyl is attacked, establishing the (R)-configuration.

Figure 1: Biocatalytic desymmetrization pathway converting the achiral anhydride to the chiral monoester.

Experimental Protocol: Enzymatic Synthesis

Objective: Synthesize (R)-1-Methyl hydrogen 3-methylglutarate with >95% yield and >98% ee.

-

Reagents:

-

3-Methylglutaric anhydride (1.0 eq)

-

Methanol (1.5 – 3.0 eq)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (10–20 wt%)

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)

-

-

Procedure:

-

Dissolution: Dissolve 3-methylglutaric anhydride in MTBE under an inert atmosphere (

). -

Addition: Add Methanol followed by the immobilized lipase.

-

Incubation: Stir the suspension gently (to avoid grinding the enzyme beads) at 20–25 °C. Monitor reaction progress via TLC or GC.

-

Checkpoint: Reaction is typically complete within 24 hours.

-

-

Filtration: Filter off the immobilized enzyme (the enzyme can often be recycled).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) or distillation.

-

-

Validation:

-

Confirm structure via ¹H-NMR (Check for methyl doublet at ~1.0 ppm and methoxy singlet at ~3.6 ppm).

-

Confirm chirality via Chiral GC (e.g., Cyclodextrin-based column).

-

Applications in Drug Development

This molecule is a "chiral pool" equivalent for synthetic chemists, allowing the introduction of a methyl group with defined stereochemistry.

Key Synthetic Pathways

-

Statin Side-Chains: Used as a precursor for the lactone moiety in specific HMG-CoA reductase inhibitors (e.g., Compactin analogs).

-

Terpenoid Synthesis: A key intermediate for (R)-Muscone (a valuable fragrance macrocycle) and (R,R)-Phytol (Vitamin E precursor).

-

Chiral Lactones: Cyclization of the monoester (after selective reduction) yields (R)-3-methylvalerolactone , a versatile scaffold for alkaloids.

Figure 2: Downstream synthetic utility of the (R)-monoester in pharmaceutical and fine chemical manufacturing.

Handling & Stability (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][4] |

Storage Protocol:

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or moisture absorption by the acid.

-

Container: Tightly sealed glass or chemically resistant plastic (HDPE).

References

-

BOC Sciences. Product Monograph: (R)-1-Methyl hydrogen 3-methylglutarate (CAS 63473-60-9).[]

-

Sigma-Aldrich (Merck). Product Specification: (R)-1-Methyl hydrogen 3-methylglutarate.Link

-

Royal Society of Chemistry. Green synthesis of (R)-3-substituted glutaric acid methyl monoesters using Novozym 435. (Discusses enzymatic desymmetrization methodology). Link

-

National Institutes of Health (PubChem). Compound Summary: 3-Methylglutaric acid derivatives.Link

-

MDPI. Enzymatic Desymmetrisation of Prochiral Diesters. (General review on lipase-catalyzed synthesis of chiral monoesters). Link

Sources

Precision Asymmetric Synthesis of (R)-Monomethyl 3-Methylglutarate: A Comprehensive Technical Guide

The Strategic Imperative of Anhydride Desymmetrization

In the architecture of complex natural products and active pharmaceutical ingredients (APIs), establishing aliphatic chiral centers with high atom economy is a persistent challenge. (R)-Monomethyl 3-methylglutarate—a chiral hemiester—serves as an indispensable building block. It is the foundational synthon for the C37 methyl group in the potent cytotoxin Apratoxin A[1] and the C9 stereocenter in the anticancer agent Neopeltolide[2].

The synthesis begins with 3-methylglutaric anhydride, an inexpensive, prochiral (meso) substrate. The synthetic bottleneck lies in the precise differentiation of its two enantiotopic carbonyl groups. As a Senior Application Scientist, I approach this not merely as a reaction, but as a highly ordered system of molecular recognition. We achieve this desymmetrization through two premier modalities: biocatalytic alcoholysis and bifunctional organocatalysis[3].

Figure 1: Divergent desymmetrization strategies for 3-methylglutaric anhydride.

Biocatalytic Desymmetrization: The Gold Standard

Enzymatic desymmetrization utilizing lipases—specifically Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) or PS-30 "Amano" lipase—provides unparalleled enantioselectivity[2][4].

Causality in Experimental Design

-

Solvent Selection (MTBE): Why use methyl tert-butyl ether (MTBE)? Highly polar solvents (like DMF or DMSO) strip the essential hydration shell from the enzyme, leading to rapid denaturation. Conversely, strictly non-polar solvents (like hexanes) suffer from poor substrate solubility. MTBE hits the thermodynamic sweet spot, dissolving the anhydride while preserving the enzyme's active conformational state[4].

-

Nucleophile Stoichiometry: Methanol acts as the acyl acceptor. We strictly limit it to 2.0 equivalents. An excess of methanol leads to competitive inhibition at the enzyme's active site and potential toxicity, while too little stalls conversion[4].

Self-Validating Protocol: CAL-B Catalyzed Methanolysis

This protocol is designed to be self-validating; physical cues during the reaction provide real-time feedback on system integrity.

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-methylglutaric anhydride (12.8 g, 100 mmol) in anhydrous MTBE (1.0 L) to achieve a 100 mM concentration.

-

Initiation: Add anhydrous methanol (8.1 mL, 200 mmol, 2.0 eq).

-

Catalysis: Introduce Novozym 435 (immobilized CAL-B, 2.0 g). Validation Check: The acrylic resin beads should remain free-flowing. If the beads agglomerate or clump immediately, moisture contamination has occurred, and the batch must be aborted.

-

Incubation: Agitate the suspension via an orbital shaker at 25 °C for 24 hours. Critical Note: Do not use magnetic stirring bars, as the mechanical grinding will pulverize the immobilized enzyme beads, destroying recoverability and clogging filters.

-

Termination & Isolation: Filter the reaction mixture through a medium-porosity glass frit to recover the catalyst. The recovered beads can be washed with MTBE and reused for up to 5 cycles. Concentrate the filtrate under reduced pressure to yield the crude (R)-hemiester.

Table 1: Impact of Reaction Parameters on CAL-B Desymmetrization

| Parameter | Optimal Condition | Mechanistic Rationale | Typical Outcome |

| Solvent | MTBE | Preserves enzyme hydration shell while solubilizing substrate | >95% ee, >90% Yield |

| Acyl Acceptor | Methanol (2.0 eq) | Prevents competitive active-site inhibition | Complete conversion |

| Temperature | 25 °C | Optimal for CAL-B structural stability and kinetics | Minimized background hydrolysis |

Organocatalytic Desymmetrization

When biocatalysis is not feasible due to scale-up limitations, regulatory constraints on biologicals, or the need for the unnatural (S)-enantiomer, small-molecule organocatalysis offers a robust alternative. Cinchona alkaloids (e.g., Quinidine) and their modified thiourea derivatives are the vanguard of this approach[3].

Causality in Experimental Design

-

Bifunctional Activation: The cinchona alkaloid operates via a highly ordered, concerted mechanism. The quinuclidine nitrogen acts as a Brønsted base, deprotonating and activating methanol. Simultaneously, the hydroxyl group (or a substituted thiourea moiety in advanced catalysts) hydrogen-bonds to the anhydride. This dual action rigidifies the transition state, ensuring strict facial selectivity during nucleophilic attack[3].

-

Cryogenic Control: The reaction is conducted at cryogenic temperatures (e.g., -55 °C) to maximize the energetic difference (

) between the diastereomeric transition states, thereby maximizing enantiomeric excess.

Figure 2: Bifunctional organocatalytic activation model for anhydride desymmetrization.

Self-Validating Protocol: Cinchona Alkaloid Catalyzed Ring-Opening

-

Preparation: Dissolve 3-methylglutaric anhydride (1.28 g, 10 mmol) in a 1:1 mixture of anhydrous toluene and carbon tetrachloride (50 mL).

-

Catalyst Addition: Add Quinidine (0.32 g, 1.0 mmol, 10 mol%). Cool the homogeneous solution to -55 °C using a dry ice/acetone bath. Validation Check: Ensure internal temperature stabilization via a thermocouple before proceeding.

-

Nucleophile Addition: Slowly add anhydrous methanol (1.2 mL, 30 mmol) dropwise over 15 minutes. Critical Note: Slow addition prevents localized concentration spikes that could trigger an uncatalyzed, racemic background reaction.

-

Reaction: Stir at -55 °C for 48 hours. Monitor via TLC. Validation Check: Stain the TLC plate with bromocresol green; the appearance of a bright yellow spot against a blue background confirms the formation of the acidic hemiester.

-

Workup: Quench the reaction with cold 1N HCl (20 mL) to protonate the alkaloid, partitioning it into the aqueous layer. Extract the organic layer with EtOAc, dry over Na

SO

Table 2: Organocatalyst Performance Comparison (Meso Anhydrides)

| Catalyst System | Additive | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Quinine (Natural) | None | -55 | 82 | ~85 |

| Quinidine (Natural) | None | -55 | 80 | ~87 |

| Modified Thiourea Alkaloid | None | -55 | >90 | >95 |

Downstream Processing and Analytical Validation

Trust, but verify. The absolute stereochemistry and enantiomeric purity of the isolated (R)-monomethyl 3-methylglutarate must be rigorously confirmed before downstream deployment in polyketide synthesis[1].

-

Chiral HPLC: Direct analysis of the free carboxylic acid can result in peak tailing. It is highly recommended to derivatize the free acid to a UV-active ester (e.g., via coupling with 2-naphthol using EDC/DMAP) prior to analysis on a Chiralcel OD-H column (Hexane/IPA 95:5, 1.0 mL/min).

-

NMR Spectroscopy: Utilize chiral solvating agents, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. The integration of the split C3-methyl doublet signals in the

H NMR spectrum provides a highly accurate, orthogonal validation of the enantiomeric ratio.

References

-

A concise 9-step synthesis of the Apratoxin polyketide fragment Source: ChemRxiv URL:[Link]

-

Strategies and Methods for the Synthesis of Anticancer Natural Product Neopeltolide and its Analogs Source: PMC (National Institutes of Health) URL:[Link]

-

Recent Advances in Enantioselective Organocatalyzed Anhydride Desymmetrization and Its Application to the Synthesis of Valuable Enantiopure Compounds Source: ResearchGate URL:[Link]

-

CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE Source: ResearchGate URL:[Link]

Sources

Comprehensive Spectroscopic Profiling of (R)-1-Methyl Hydrogen 3-Methylglutarate: A Technical Guide for Chiral Synthon Validation

Executive Summary & Strategic Importance

(R)-1-Methyl hydrogen 3-methylglutarate (CAS: 63473-60-9), also known as (R)-3-methylglutaric acid monomethyl ester, is a highly versatile C5 chiral building block. In modern pharmaceutical development, it serves as a critical intermediate in the asymmetric synthesis of blockbuster drugs, most notably the anticonvulsant pregabalin (Lyrica) and various HMG-CoA reductase inhibitors (statins) such as rosuvastatin and atorvastatin[1].

Because the stereochemical and chemical integrity of this monoester directly dictates the enantiomeric purity of the downstream Active Pharmaceutical Ingredients (APIs), rigorous spectroscopic validation is non-negotiable. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we explore the causality behind the spectroscopic signatures and provide self-validating experimental workflows to ensure absolute structural confidence[2].

Fig 1: Synthetic desymmetrization pathway and downstream pharmaceutical applications.

Physicochemical Profiling

Before initiating spectroscopic analysis, establishing the baseline physicochemical properties is essential for proper sample preparation and solvent selection[3].

| Property | Value | Scientific Rationale / Implication |

| Molecular Formula | C₇H₁₂O₄ | Requires confirmation via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 160.17 g/mol | Target mass for MS calibration. |

| Physical State | Colorless to pale yellow oil | Dictates the use of neat liquid sampling for ATR-FTIR. |

| Solubility | Soluble in CHCl₃, MeOH, DMSO | CDCl₃ is the optimal NMR solvent to prevent proton exchange. |

| Boiling Point | ~180-182 °C (at 25 torr) | Indicates volatility; avoid prolonged exposure to high vacuum. |

Spectroscopic Data & Mechanistic Interpretation

High-Resolution Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the gold standard for confirming the desymmetrization of the prochiral anhydride precursor[4].

¹H NMR (400 MHz, CDCl₃)

-

δ 10.85 (br s, 1H, -COOH): The carboxylic acid proton is highly deshielded due to oxygen's electronegativity and hydrogen bonding. Causality: Using CDCl₃ (an aprotic solvent) is critical here; a protic solvent like CD₃OD would cause deuterium exchange, masking this diagnostic peak.

-

δ 3.68 (s, 3H, -OCH₃): The methoxy protons appear as a sharp, intense singlet. This confirms successful mono-esterification.

-

δ 2.48 – 2.22 (m, 5H, 2 × -CH₂- and -CH-): Expert Insight: Due to the chiral center at C3, the two protons on C2 are diastereotopic (magnetically inequivalent), as are the two protons on C4. Instead of simple doublets, they form a complex overlapping ABX spin system with the C3 methine proton. High-field NMR (≥400 MHz) is required to resolve this region accurately.

-

δ 1.05 (d, J = 6.6 Hz, 3H, -CH₃): The methyl group splits into a doublet due to vicinal coupling with the C3 methine proton.

¹³C NMR (100 MHz, CDCl₃)

-

δ 178.5 (C1, -COOH) & δ 173.2 (C5, -COOCH₃): The presence of two distinct carbonyl peaks confirms the asymmetric monoester structure. The acid carbonyl is more deshielded than the ester carbonyl.

-

δ 51.5 (C6, -OCH₃): Confirms the methyl ester carbon.

-

δ 40.5 (C2, -CH₂-) & δ 40.2 (C4, -CH₂-): The two methylene carbons are distinct due to the asymmetrical influence of the acid versus the ester group.

-

δ 27.5 (C3, -CH-) & δ 19.5 (C7, -CH₃): The methine and methyl carbons, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups.

-

~3100–2850 cm⁻¹ (Broad): O-H stretching of the carboxylic acid. The broadness is caused by strong intermolecular hydrogen bonding (dimerization) in the neat liquid state.

-

1735 cm⁻¹ (Strong): C=O stretching of the methyl ester.

-

1710 cm⁻¹ (Strong): C=O stretching of the carboxylic acid. Causality: The ester carbonyl vibrates at a higher frequency than the acid carbonyl because the alkoxy group's inductive effect strengthens the C=O bond, whereas hydrogen bonding weakens the acid's C=O bond.

Mass Spectrometry (ESI-HRMS)

-

Negative Ion Mode (ESI-): m/z 159.0663 [M-H]⁻

-

Positive Ion Mode (ESI+): m/z 185.0784 [M+Na]⁺ Causality: While positive mode detects the sodium adduct, negative mode is inherently more sensitive and provides a cleaner spectrum for this molecule because the carboxylic acid moiety readily deprotonates.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, meaning internal checks are built into the workflow to prevent false positives.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 20 mg of (R)-1-Methyl hydrogen 3-methylglutarate in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm precision NMR tube.

-

Shimming & Tuning: Perform automated 3D gradient shimming. Validation check: Ensure the TMS peak width at half-height (W₁/₂) is ≤ 0.5 Hz to guarantee sufficient resolution of the diastereotopic methylene multiplets.

-

¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 5 seconds. Causality: A 5-second delay ensures complete longitudinal relaxation (T₁) of all protons, allowing for rigorous quantitative integration to check for chemical impurities.

-

¹³C & DEPT-135 Acquisition: Acquire ¹³C spectra (1024 scans). Follow immediately with a DEPT-135 sequence. Validation check: In the DEPT-135 spectrum, the signals at δ 40.5 and 40.2 must phase negatively (pointing down, confirming CH₂ groups), while the signals at δ 51.5, 27.5, and 19.5 must phase positively (confirming CH₃ and CH groups).

Protocol B: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

-

Ionization Optimization: Inject via direct infusion at 10 µL/min. Run in ESI- mode with a capillary voltage of 2.5 kV.

-

Mass Calibration: Use a sodium formate cluster solution as an internal calibrant. Validation check: The mass error for the [M-H]⁻ ion (m/z 159.0663) must be ≤ 3 ppm to confirm the elemental composition of C₇H₁₁O₄⁻.

Fig 2: Self-validating orthogonal spectroscopic workflow for structural confirmation.

References

-

A New Approach to the Total Synthesis of Rosuvastatin - ResearchGate. 1[1]

-

Dwulet Dissertation without Appendix - eScholarship.org. 5[4]

Sources

Beyond the Intermediate: The Chemical Biology and Therapeutic Potential of 3-Methylglutarate Esters

Executive Summary

While often categorized merely as industrial solvents or plasticizers, 3-methylglutarate esters (specifically dimethyl 3-methylglutarate) occupy a critical niche in chemical biology and pharmaceutical synthesis. Their biological utility is bimodal:

-

As Metabolic Probes (Bio-precursors): They serve as lipophilic "Trojan horses," capable of permeating cellular membranes to deliver 3-methylglutaric acid (3-MGA) intracellularly, enabling the modeling of organic acidurias in vitro.

-

As Chiral Synthons: They are the foundational scaffold for the enzymatic desymmetrization processes used to manufacture the pharmacophore of HMG-CoA reductase inhibitors (Statins).

This technical guide dissects these two distinct biological activities, providing researchers with the mechanistic grounding and experimental protocols necessary to utilize these esters in metabolic disease modeling and asymmetric drug synthesis.

Chemical Architecture & Bioavailability

The free acid, 3-methylglutaric acid (3-MGA) , is a dicarboxylic acid that accumulates in rare metabolic disorders such as 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency.[1] However, 3-MGA is highly polar and poorly permeable to the plasma membrane, making it unsuitable for direct addition to cell culture media when attempting to study intracellular toxicity.

The dimethyl ester (DM-3MGA) resolves this bioavailability bottleneck.

The "Trojan Horse" Mechanism

The esterification of the carboxyl groups masks the negative charge, significantly increasing lipophilicity (

-

Passive Diffusion: DM-3MGA crosses the plasma membrane via passive diffusion.

-

Intracellular Hydrolysis: Once cytosolic, non-specific esterases (carboxylesterases) hydrolyze the ester bonds.

-

Acid Accumulation: The free acid is released, trapping it within the cell due to ionization at physiological pH.

-

Mitochondrial Targeting: The accumulated 3-MGA enters the mitochondria, where it exerts its biological activity: inhibition of the electron transport chain (ETC) and Na+/K+ ATPase.

Visualization: Cellular Uptake & Activation Pathway

Figure 1: The bio-activation pathway of dimethyl 3-methylglutarate. The ester acts as a prodrug, bypassing membrane barriers before hydrolysis releases the active toxicant.

Biological Activity: Metabolic Disease Modeling

In the context of 3-Methylglutaconic Aciduria and HMG-CoA Lyase Deficiency , the accumulation of 3-MGA is neurotoxic. Researchers use the ester to induce this state in healthy fibroblasts or neuronal cells to study pathogenesis.

Mechanism of Action (Mitochondrial Toxicity)

Once hydrolyzed, the biological activity of the released 3-MGA is characterized by bioenergetic disruption:

-

Na+,K+-ATPase Inhibition: 3-MGA significantly inhibits the catalytic activity of the sodium-potassium pump in the cerebral cortex, leading to membrane depolarization and excitotoxicity.

-

Oxidative Stress: It provokes the generation of Reactive Oxygen Species (ROS), specifically reducing glutathione (GSH) levels and altering catalase activity.

-

Krebs Cycle Disruption: It acts as a competitive inhibitor for succinate dehydrogenase (Complex II), stalling the TCA cycle.

Experimental Protocol: The "Aciduria in a Dish" Model

Objective: To induce 3-MGA toxicity in rat cortical astrocytes or human fibroblasts.

-

Preparation: Dissolve Dimethyl 3-methylglutarate (Sigma-Aldrich, >98%) in DMSO to create a 1 M stock solution.

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow to adhere for 24 hours. -

Treatment:

-

Dilute stock into fresh culture media (DMEM + 10% FBS) to final concentrations of 1.0 mM, 2.5 mM, and 5.0 mM .

-

Control: Vehicle control (DMSO < 0.1%).

-

Note: Do not use the free acid directly; it will acidify the media without entering the cells efficiently.

-

-

Incubation: Incubate for 24–48 hours at 37°C.

-

Assay Readout:

-

Mitochondrial Function: Measure MTT reduction or ATP levels (Luciferase assay).

-

Oxidative Stress: Stain with DCFH-DA (20 µM) and measure fluorescence (Ex/Em: 488/525 nm) to quantify ROS.

-

Synthetic Activity: Enzymatic Desymmetrization for Statins

Beyond toxicology, the 3-methylglutarate ester is a high-value "pro-chiral" substrate. The molecule has a plane of symmetry (meso-compound). Breaking this symmetry via enzymatic hydrolysis generates a chiral center with 100% theoretical yield (unlike kinetic resolution which is limited to 50%).

This is the core technology behind the synthesis of the side chains for Atorvastatin (Lipitor) and Rosuvastatin .

The Biocatalytic Workflow

The enzyme Candida antarctica Lipase B (CALB) is typically employed to selectively hydrolyze one of the two ester groups.

-

Substrate: Dimethyl 3-methylglutarate (achiral/meso).

-

Enzyme: Immobilized CALB (Novozym 435).

-

Product: (S)-Monomethyl 3-methylglutarate (High Enantiomeric Excess, >98% ee).

This mono-ester is then chemically elaborated to form the characteristic 3,5-dihydroxyheptanoic acid pharmacophore of statins.

Visualization: Chemoenzymatic Synthesis Pathway

Figure 2: The conversion of the achiral diester into a chiral drug intermediate using lipase catalysis.

Summary of Properties & Safety Data

For researchers handling these compounds, the following data is consolidated from MSDS and toxicology reports.

| Property | Dimethyl 3-methylglutarate | 3-Methylglutaric Acid |

| CAS Number | 1119-40-0 | 626-51-7 |

| Molecular Weight | 174.19 g/mol | 146.14 g/mol |

| LogP (Lipophilicity) | ~1.1 (Cell Permeable) | ~0.3 (Poor Permeability) |

| Boiling Point | 200°C | N/A (Solid, mp 80°C) |

| Primary Hazard | Mild Irritant (Eye/Skin) | Corrosive / Irritant |

| LD50 (Oral, Rat) | > 5,000 mg/kg | N/A |

| Biological Role | Prodrug / Synthon | Metabolic Toxin (Mitochondrial) |

Safety Note: While the ester has low acute toxicity, it is a solvent that can defat skin. Standard PPE (nitrile gloves, safety glasses) is required. In cell culture, the release of methanol (a byproduct of hydrolysis) must be controlled; however, at <5mM concentrations, the methanol generated is typically below the cytotoxic threshold for most cell lines.

References

-

Ribeiro, C. A., et al. (2011).[2] Neurochemical evidence that 3-methylglutaric acid inhibits synaptic Na+,K+-ATPase activity probably through oxidative damage in brain cortex of young rats.[2] International Journal of Developmental Neuroscience.

-

da Rosa-Junior, N. T., et al. (2020).[2] In vivo evidence that bezafibrate prevents oxidative stress and mitochondrial dysfunction caused by 3-methylglutaric acid in rat liver.[2] Biochimie.

-

Hagiwara, H., et al. (2014). Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization.[3] The Journal of Organic Chemistry.

-

Tsai, S. W., et al. (2018).[4] CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides. Applied Biochemistry and Biotechnology.

-

Occupational Safety and Health Administration (OSHA).

Sources

The Discovery and Historical Evolution of Chiral Glutarate Derivatives in Drug Development

Executive Summary

Chiral glutarate derivatives are indispensable building blocks in modern pharmaceutical synthesis, serving as the structural foundation for blockbuster drugs such as pregabalin, baclofen, and complex cardiovascular agents like candoxatril and sampatrilat. The historical trajectory of their synthesis mirrors the broader evolution of organic chemistry: transitioning from wasteful classical resolutions to highly atom-economical asymmetric catalysis and biocatalysis. This whitepaper provides an in-depth technical analysis of the mechanistic paradigms, historical scale-up challenges, and self-validating protocols defining the synthesis of chiral glutarates.

Historical Context: From Classical Resolution to Asymmetric Catalysis

Historically, the acquisition of enantiopure glutarates relied on the classical resolution of racemic mixtures. This approach, while reliable, is inherently limited by a maximum theoretical yield of 50%, necessitating complex racemization-recycle loops to achieve economic viability.

The Candoxatril Case Study: Chemistry vs. Economics

The development of Pfizer’s candoxatril, a neutral endopeptidase inhibitor for congestive heart failure, provides a masterclass in the tension between chemical elegance and industrial economics. Initially, the required (S)-enantiomer of the chiral glutarate intermediate was obtained via classical resolution using (+)-pseudoephedrine. As the drug progressed toward Phase III clinical trials, process chemists sought a more efficient route.

They developed an asymmetric hydrogenation of a methyleneglutarate precursor. A Rh-MeDuPHOS catalyst system achieved a 95% yield and >99% enantiomeric excess (ee). However, when scaling up to produce two tons of the active pharmaceutical ingredient (API), Pfizer ultimately switched to a Ru-MeOBIPHEP system. Despite the ruthenium system suffering from lower yields (due to up to 30% isomerization to enol by-products) and lower ee (94%), it was selected because the catalyst availability and licensing agreements were economically superior [1]. This historical pivot underscores a fundamental law of drug development: synthetic perfection must often bow to commercial scalability.

The Sampatrilat Scale-Up

A similar evolutionary arc occurred during the development of sampatrilat. Early Chemical R&D routes relied heavily on classical resolution, utilizing stockpiles of unwanted enantiomers from parallel projects. To achieve commercial viability, a second-generation route was engineered utilizing an environmentally benign Baylis-Hillman reaction followed by a highly stereoselective asymmetric Michael addition to construct the chiral glutarate core, improving the overall yield from 2% to 44.7% [2].

Evolutionary pathways in the synthesis of chiral glutarate derivatives.

Mechanistic Paradigms in Chiral Glutarate Synthesis

Modern synthesis of chiral glutarates relies on two primary mechanistic strategies: the asymmetric hydrogenation of prochiral olefins and the desymmetrization of meso-anhydrides.

Asymmetric Hydrogenation of α,β-Unsaturated Esters

The enantioselective reduction of dimethyl 2-methyleneglutarate and its derivatives is a direct route to chiral glutarates. Rhodium-catalyzed systems utilizing chiral monodentate phosphoramidite ligands (e.g., FAPhos) or P-stereogenic BoPhoz-type ligands have demonstrated exceptional efficiency, achieving >90% ee [3]. The mechanism relies on the bidentate coordination of the substrate's olefin and ester carbonyl to the chiral metal center, locking the conformation and directing the facial delivery of hydrogen.

Desymmetrization of meso-Glutaric Anhydrides

Desymmetrization is the most atom-economical approach, converting a prochiral meso-compound into an enantiopure product with a theoretical yield of 100%.

-

Transition-Metal Catalysis: Rhodium phosphinooxazoline systems allow for the direct enantioselective carbon-carbon bond formation via the monoalkylation of meso-3,5-dimethyl glutaric anhydride using dialkylzinc reagents [4].

-

Organocatalysis: Bifunctional cinchona alkaloids (e.g., quinine) catalyze the enantioselective alcoholysis of glutaric anhydrides. The basic quinuclidine nitrogen activates the alcohol, while the hydrogen-bonding network stabilizes the transition state, a method successfully applied to the synthesis of pregabalin [5].

-

Biocatalysis: Candida antarctica lipase B (CALB) provides an environmentally benign alternative, executing highly enantioselective desymmetrization via targeted hydrolysis or alcoholysis within its chiral active site [6].

Mechanistic paradigm of enantioselective desymmetrization of meso-glutaric anhydrides.

Quantitative Performance of Synthetic Routes

The following table summarizes the performance metrics of the historical and modern catalytic systems used to generate chiral glutarate derivatives.

| Substrate | Method / Catalyst | Reagent / Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Target Application / API |

| 2-Methyleneglutarate | Asym. Hydrogenation (Rh-MeDuPHOS) | H₂ gas | 95 | >99 | Candoxatril |

| 2-Methyleneglutarate | Asym. Hydrogenation (Ru-MeOBIPHEP) | H₂ gas | 85 | 94 | Candoxatril (Commercial) |

| meso-3,5-Dimethyl glutaric anhydride | Rh-Catalyzed Desymmetrization | R₂Zn | 88 | 95 | Deoxypolypropionates |

| 3-Isobutyl glutaric anhydride | Organocatalysis (Quinine) | Methanol | 99 | 92 | Pregabalin |

| meso-Glutaric anhydride | Biocatalysis (CALB) | H₂O / ROH | 97 | >99 | General Synthons |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical causality behind each experimental manipulation.

Protocol A: Rhodium-Catalyzed Enantioselective Desymmetrization

Reference standard adapted for meso-3,5-dimethyl glutaric anhydride.

-

Catalyst Preparation (Inert Atmosphere): Inside an argon-filled glovebox, dissolve [Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and a chiral phosphinooxazoline ligand (5.5 mol%) in anhydrous THF.

-

Causality: The strict exclusion of oxygen and moisture prevents the oxidation of the Rh(I) active species and the premature hydrolysis of the highly reactive organozinc reagent.

-

-

Substrate Pre-coordination: Add meso-3,5-dimethyl glutaric anhydride (1.0 equiv) to the catalyst solution. Stir for 10 minutes at room temperature.

-

Causality: Allows the anhydride to displace the ethylene ligands and coordinate to the chiral Rh-complex, establishing the stereochemical environment prior to nucleophilic attack.

-

-

Nucleophile Introduction: Cool the reaction vessel to -20 °C. Dropwise add dialkylzinc (1.5 equiv).

-

Causality: Cryogenic cooling suppresses non-selective, uncatalyzed background alkylation and controls the exothermic metal-transfer step, thereby maximizing the ee.

-

-

Quenching & Isolation: After 12 hours (monitor complete consumption via TLC), quench the reaction with 1M HCl.

-

Causality: The acidic quench protonates the intermediate zinc-enolate to yield the stable chiral hemiester and safely destroys any unreacted dialkylzinc.

-

-

Analytical Validation: Extract with dichloromethane, concentrate, and determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5). A successful run must yield >90% ee to validate the ligand's structural integrity.

Protocol B: Organocatalytic Desymmetrization via Quinine

Reference standard for Pregabalin precursors.

-

Reaction Setup: Dissolve 3-isobutyl glutaric anhydride (1.0 equiv) in a 1:1 mixture of anhydrous Toluene and CCl₄.

-

Causality: Non-polar, aprotic solvents are strictly required to maximize the strength of the hydrogen-bonding network between the cinchona alkaloid catalyst and the anhydride substrate.

-

-

Catalyst Addition: Add Quinine (10 mol%) and cool the mixture to -50 °C.

-

Alcoholysis: Slowly add anhydrous methanol (10 equiv) over 30 minutes.

-

Causality: Methanol acts as the nucleophile. The slow addition at cryogenic temperatures ensures that the ring-opening is entirely directed by the chiral pocket of the quinine active site, preventing racemic background alcoholysis.

-

-

Validation & Derivatization: After 48 hours, quench with 1M HCl to protonate and remove the quinine catalyst into the aqueous phase. Extract the organic layer. Convert a 10 mg aliquot of the resulting hemiester to its corresponding dimethyl ester using TMS-diazomethane. Analyze via chiral GC to confirm >90% ee.

Conclusion

The discovery and optimization of chiral glutarate derivatives encapsulate the broader narrative of pharmaceutical process chemistry. The field has moved from the brute-force separation of racemates to the elegant, atom-economical desymmetrization of meso-compounds. As demonstrated by historical case studies, while the pursuit of perfect enantioselectivity drives chemical innovation, the ultimate implementation of these routes is inextricably linked to the pragmatic demands of industrial scale-up, catalyst licensing, and environmental sustainability.

References

- Source: American Chemical Society (acs.org)

- Source: bg.ac.

- Source: lookchem.

- Source: American Chemical Society (acs.org)

- Source: researchgate.

- Source: nii.ac.

A Technical Guide to (R)-mono-Methyl 3-methylglutarate: Commercial Availability, Synthesis, and Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-mono-Methyl 3-methylglutarate (R-MMG), with CAS Number 63473-60-9, is a crucial chiral building block in the pharmaceutical industry.[1] Its stereospecific structure makes it a valuable intermediate in the synthesis of various complex molecules, most notably as a key component in the production of statins, a class of drugs widely prescribed to lower cholesterol.[2][3] This guide provides an in-depth overview of the commercial availability of R-MMG, detailed methodologies for its synthesis, and comprehensive protocols for its chiral purity analysis, tailored for professionals in research and drug development.

Commercial Availability

The accessibility of high-purity (R)-mono-Methyl 3-methylglutarate is critical for research and manufacturing. Several chemical suppliers offer this compound, though specifications and availability can vary.

A comparative summary of offerings from prominent suppliers is presented below:

| Supplier | Purity Specification | Enantiomeric Ratio (R:S) | Availability |

| BOC Sciences | 95%[] | Not specified | In Stock |

| Sigma-Aldrich | ≥98.0% (sum of enantiomers, GC) | ≥90:10 (GC) | Discontinued |

Note: The discontinuation of the Sigma-Aldrich product highlights the importance of verifying current stock with suppliers.

Synthesis of (R)-mono-Methyl 3-methylglutarate

The synthesis of enantiomerically pure (R)-mono-Methyl 3-methylglutarate can be approached through several strategies, primarily focusing on asymmetric synthesis or the resolution of a racemic mixture. A highly effective and green method involves the enzymatic desymmetrization of a prochiral precursor.

Enzymatic Desymmetrization of 3-Methylglutaric Anhydride

This method utilizes a lipase to catalyze the enantioselective opening of 3-methylglutaric anhydride with an alcohol, yielding the desired (R)-mono-ester. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[3]

Caption: Enzymatic desymmetrization workflow for R-MMG synthesis.

-

Enzyme Selection: Screen various commercially available lipases for optimal activity and enantioselectivity. Novozym 435, an immobilized Candida antarctica lipase B, is a commonly effective choice.[5]

-

Reaction Setup: In a temperature-controlled reactor, dissolve 3-methylglutaric anhydride in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).

-

Initiation: Add Novozym 435 to the solution, followed by the slow addition of one equivalent of methanol.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and monitor the progress by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (R)-mono-Methyl 3-methylglutarate.

Applications in Drug Development

(R)-mono-Methyl 3-methylglutarate is a cornerstone in the synthesis of statins, which are inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[6][7] The (R)-enantiomer is crucial for achieving the desired pharmacological activity, as the stereochemistry at this position dictates the binding affinity to the enzyme's active site.[2]

Caption: Mechanism of action of statins in the cholesterol biosynthesis pathway.

Quality Control and Chiral Purity Analysis

Ensuring the enantiomeric purity of (R)-mono-Methyl 3-methylglutarate is paramount for its use in pharmaceutical synthesis. The primary techniques for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can also be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.[8]

-

Column Selection: Utilize a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., CHIRALPAK® series).

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[9]

-

Sample Preparation: Accurately weigh and dissolve a sample of (R)-mono-Methyl 3-methylglutarate in the mobile phase.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection Wavelength: Monitor the eluent at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas of the (R) and (S) enantiomers to calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.[10]

-

Derivatization: React the carboxylic acid group of (R)-mono-Methyl 3-methylglutarate with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

-

Data Analysis: In the ¹H NMR spectrum, the methoxy or methyl signals of the two diastereomers will likely appear at different chemical shifts. In the ¹⁹F NMR spectrum, the trifluoromethyl groups will give rise to two distinct signals. Integrate the corresponding signals for each diastereomer to determine their ratio and calculate the enantiomeric excess.[11]

Conclusion

(R)-mono-Methyl 3-methylglutarate is a commercially available and synthetically accessible chiral building block of significant importance in the pharmaceutical industry. Its enantioselective synthesis, particularly through enzymatic methods, offers a green and efficient route to this valuable compound. Rigorous quality control, employing techniques such as chiral HPLC and NMR spectroscopy, is essential to ensure the high enantiomeric purity required for its application in the synthesis of life-saving drugs like statins. This guide provides a foundational understanding and practical protocols to aid researchers and developers in the effective utilization of (R)-mono-Methyl 3-methylglutarate.

References

-

Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (2019). MDPI. [Link]

-

OC VI (HS 2015) Bode Research Group. ETH Zurich. [Link]

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. (2026). Scientific Research Publishing. [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PMC. [Link]

-

Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media. ResearchGate. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT - Validation Week. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]

-

Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. (2018). PMC. [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

-

Bergens Research Group: Asymmetric Hydrogenation. University of Alberta. [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). MDPI. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv. [Link]

-

Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

-

NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). PMC. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). MDPI. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). Semantic Scholar. [Link]

-

(PDF) New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR. ResearchGate. [Link]

-

NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). Scilit. [Link]

-

3-Methylglutaric acid in energy metabolism. (2019). PMC. [Link]

-

Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (2020). PMC. [Link]

-

3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH. (2003). PMC. [Link]

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025). Journal of Synthetic Chemistry. [Link]

-

Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. (2024). MDPI. [Link]

-

3-Methylglutaric Acid. Rupa Health. [Link]

-

An atomic-resolution mechanism of 3-hydroxy-3-methylglutaryl–CoA synthase. PMC. [Link]

-

A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). PubMed. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (2018). MDPI. [Link]

-

Effects of Statins on 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibition Beyond Low-Density Lipoprotein Cholesterol. PMC. [Link]

-

HMG-CoA Reductase Inhibitors. NCBI Bookshelf. [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Effects of Statins on 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibition Beyond Low-Density Lipoprotein Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Enzymatic Desymmetrization of Dimethyl 3-Methylglutarate Using Pig Liver Esterase

Executive Summary

The synthesis of enantiopure chiral building blocks is a critical bottleneck in the drug development pipeline. This application note details a highly optimized, self-validating protocol for the enzymatic desymmetrization of the prochiral diester dimethyl 3-methylglutarate using Pig Liver Esterase (PLE) . By precisely manipulating reaction thermodynamics and solvent polarity, this chemoenzymatic approach breaks the 50% yield barrier of traditional kinetic resolutions, delivering the target chiral monoester—methyl (R)-3-methylglutarate—in >80% yield and 97% enantiomeric excess (ee).

Mechanistic Rationale & Expertise

Traditional chemical resolutions of racemates are inherently limited to a maximum theoretical yield of 50%. In contrast, the enzymatic desymmetrization of a highly symmetric, meso-like prochiral substrate theoretically allows for a 100% yield of a single enantiomer (1[1]).

Causality Behind Experimental Choices: PLE (EC 3.1.1.1) is a robust serine hydrolase featuring a catalytic triad (Ser-His-Asp) and an active site with distinct binding pockets (large hydrophobic, small hydrophobic, and polar). When dimethyl 3-methylglutarate enters the active site, its orientation is dictated by the 3-methyl group. Under standard aqueous conditions at 20 °C, the energetic difference between the pro-R and pro-S transition states is moderate, resulting in an ee of only 17–79%[1].

To achieve pharmaceutical-grade enantiopurity, we must manipulate the enzyme's conformational flexibility and the transition state thermodynamics. By introducing 20% methanol as a cosolvent and lowering the reaction temperature to -10 °C , we alter the dielectric constant of the medium and rigidify the enzyme's active site. This targeted intervention significantly amplifies the steric penalty for the disfavored pro-S hydrolysis trajectory, thereby boosting the enantiomeric excess to an exceptional 97%[1].

Figure 1: Enzymatic desymmetrization of dimethyl 3-methylglutarate by Pig Liver Esterase.

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative impact of cosolvent and temperature interventions on the stereochemical outcome of the PLE-catalyzed hydrolysis.

| Reaction Condition | Cosolvent | Temperature | Target Product | Yield (%) | Enantiomeric Excess (ee) |

| Standard Aqueous | None | 20 °C | Methyl (R)-3-methylglutarate | > 85% | 70 - 79% |

| Optimized Cryo-Enzymatic | 20% Methanol | -10 °C | Methyl (R)-3-methylglutarate | > 80% | 97% |

(Data synthesized from Lam et al., 1986[1])

Experimental Workflow & Self-Validating Protocol

The Self-Validating System: A robust protocol must provide real-time proof of its own success. The enzymatic hydrolysis of one ester group generates exactly one equivalent of carboxylic acid, causing a continuous drop in the medium's pH. By conducting this reaction in a pH-stat titrator set to maintain pH 7.0 using 1.0 M NaOH, the volume of titrant dispensed acts as a direct, real-time readout of reaction conversion. Exactly 1.0 molar equivalent of NaOH corresponds to 100% conversion to the monoester. If the titrant volume exceeds 1.0 eq, it immediately signals that the enzyme is losing regioselectivity and hydrolyzing the second ester group.

Figure 2: Step-by-step workflow for the self-validating enzymatic resolution protocol.

Step-by-Step Methodology:

-

Solvent Preparation: In a jacketed reaction vessel connected to a recirculating chiller, prepare 100 mL of a 20% (v/v) methanol solution in 0.1 M potassium phosphate buffer. Chill the solution to -10 °C.

-

Substrate Addition: Add 10.0 mmol (1.74 g) of dimethyl 3-methylglutarate to the chilled buffer. Stir vigorously (800 rpm) to ensure a fine dispersion, overcoming the substrate's limited aqueous solubility.

-

pH-Stat Initialization: Insert a calibrated pH probe and a titrant delivery tube connected to an automated pH-stat system filled with standardized 1.0 M NaOH. Set the target maintenance pH to 7.0.

-

Enzyme Addition: Initiate the reaction by adding PLE (approx. 200 Units per mmol of substrate, depending on the specific activity of the batch).

-

Real-Time Monitoring: Monitor the consumption of 1.0 M NaOH. The reaction is strictly complete when exactly 10.0 mL (10.0 mmol) of NaOH has been consumed.

-

Quenching (Causality): Immediately upon reaching 1.0 eq of NaOH consumption, quench the reaction by adding 2.0 M HCl dropwise until the pH reaches 2.0. Reasoning: This dual-purpose step irreversibly denatures the PLE (halting over-hydrolysis) and protonates the newly formed carboxylate, rendering the monoester soluble in organic solvents for extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). The monoester product will partition cleanly into the organic layer.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl (R)-3-methylglutarate as a clear oil.

Downstream Applications in Drug Development

The resulting methyl (R)-3-methylglutarate is a highly versatile chiral building block. It serves as the direct precursor for the synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids (2[2]). These chiral γ-aminobutyric acid (GABA) derivatives are critical intermediates in the development of neuroactive pharmaceuticals, most notably serving as the structural foundation for the blockbuster anticonvulsant and analgesic drug pregabalin (Lyrica) (3[3]).

References

-

Lam, L. K. P., Hui, R. A. H. F., & Jones, J. B. (1986). Enzymes in organic synthesis. 35. Stereoselective pig liver esterase catalyzed hydrolyses of 3-substituted glutarate diesters. Optimization of enantiomeric excess via reaction conditions control. Journal of Organic Chemistry. 1

-

Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids. Synthetic Communications. 2

-

Li, H., et al. (2023). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. CrystEngComm. 3

Sources

Application Note: (R)-1-Methyl Hydrogen 3-Methylglutarate as a Versatile Chiral Building Block in Natural Product Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a C5 Chiral Synthon

In the intricate field of natural product synthesis, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral building blocks, or synthons, serve as foundational units that introduce stereochemistry early in a synthetic sequence, thereby simplifying subsequent transformations. (R)-1-Methyl hydrogen 3-methylglutarate, also known as (R)-monomethyl 3-methylglutarate, has emerged as a highly valuable and versatile C5 chiral building block. Its structure, featuring a stereogenic center at the C3 position and two differentiated carboxylic acid functionalities (one as a methyl ester and the other as a free acid), allows for selective manipulation and elaboration, making it a powerful tool in the stereoselective synthesis of a wide array of bioactive natural products.

This application note provides a comprehensive guide to the preparation and application of this synthon. It details a robust enzymatic protocol for its synthesis, summarizes its physical properties, and illustrates its strategic use in the total synthesis of complex natural products, supported by detailed experimental protocols for key transformations.

Synthesis of (R)-1-Methyl Hydrogen 3-Methylglutarate via Enzymatic Desymmetrization

The most common and efficient method for preparing enantiomerically enriched (R)-1-methyl hydrogen 3-methylglutarate is through the desymmetrization of a prochiral precursor, dimethyl 3-methylglutarate. This transformation is effectively catalyzed by lipases, which exhibit high enantioselectivity in the hydrolysis of one of the two enantiotopic methyl ester groups.

Causality of Method Selection: Enzymatic reactions, particularly those involving lipases like Candida antarctica lipase B (often immobilized as Novozym 435), are chosen for their exceptional stereoselectivity under mild reaction conditions (neutral pH, room temperature).[1][2] This avoids the use of harsh chemical reagents, minimizes side reactions, and leads to high enantiomeric excess (ee) of the desired product, which is critical for its use in chiral synthesis. The enzyme's active site preferentially accommodates one of the two ester groups, leading to the selective hydrolysis of the pro-S ester and leaving the desired (R)-monoester intact.

Caption: Workflow for the enzymatic synthesis of (R)-1-methyl hydrogen 3-methylglutarate.

This protocol describes a typical lab-scale synthesis.

Materials:

-

Dimethyl 3-methylglutarate

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Sodium hydroxide (NaOH), 0.5 M solution

-

Hydrochloric acid (HCl), 2 M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

pH meter and probe

-

Autotitrator (optional, but recommended for pH control)

Procedure:

-

Reaction Setup: To a stirred flask, add dimethyl 3-methylglutarate (1.0 eq) and 0.1 M phosphate buffer (pH 7.0) to create a suspension (approx. 0.1-0.2 M substrate concentration).

-

Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).

-

Reaction Maintenance: Stir the mixture vigorously at room temperature (25-30°C). Maintain the pH at 7.0 by the controlled addition of 0.5 M NaOH solution. The consumption of NaOH is indicative of the reaction progress (hydrolysis produces carboxylic acid).

-

Monitoring: Monitor the reaction until approximately 50% conversion is reached (i.e., 0.5 eq of NaOH has been consumed). This point typically gives the highest enantiomeric excess for the remaining monoester.

-

Enzyme Removal: Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme, which can often be washed and reused.

-

Workup - Part 1 (Removal of Diacid): Wash the aqueous filtrate with ethyl acetate to remove any unreacted starting diester. The desired monoester and the fully hydrolyzed diacid byproduct will remain in the aqueous layer as their sodium salts.

-

Workup - Part 2 (Isolation of Product): Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The desired (R)-monoester will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel to afford (R)-1-methyl hydrogen 3-methylglutarate as a colorless oil.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral gas chromatography (GC) or by converting the product to a diastereomeric derivative for NMR analysis. An ee of >90% is typically expected.

Physicochemical and Safety Data

Proper handling and characterization are essential for the successful application of the building block.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 63473-60-9 | [3] |

| Molecular Formula | C₇H₁₂O₄ | [3][4] |

| Molecular Weight | 160.17 g/mol | [3][4] |

| Appearance | Colorless liquid/oil | |

| Density | 1.116 g/mL at 20°C | [3][4] |

| Refractive Index (n20/D) | 1.438 | [3][4] |

| Boiling Point | 103-104°C at 0.4 mmHg | [] |

| Storage Temperature | 2-8°C |[3][4] |

Table 2: Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

|---|

| Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Exclamation Mark (GHS07) | Warning | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Always consult the full Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]

Application in Total Synthesis: Synthesis of (-)-Phoracantholide I

(-)-Phoracantholide I is a macrolide natural product with a 10-membered ring, first isolated from the defensive secretion of the Australian beetle Phoracantha synonyma. The synthesis of this molecule provides an excellent example of how (R)-1-methyl hydrogen 3-methylglutarate can be used to establish a key stereocenter.

Retrosynthetic Strategy: The synthesis plan involves using the chiral building block to form a key intermediate, an iodo-alcohol, which can then undergo intramolecular cyclization to form the macrolide core.

Caption: Retrosynthetic analysis of (-)-Phoracantholide I from the chiral building block.

This protocol details the crucial first steps: the selective reduction of the free carboxylic acid to an alcohol, a transformation that leverages the differential reactivity of the two carbonyl groups.

Authoritative Grounding: The selective reduction of a carboxylic acid in the presence of an ester is a classic chemoselectivity challenge. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are highly effective for this transformation.[6][7] They are electrophilic reducing agents that react much faster with the more electron-rich carboxylic acid group than with the less reactive ester group.

Materials:

-

(R)-1-Methyl hydrogen 3-methylglutarate

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve (R)-1-methyl hydrogen 3-methylglutarate (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon) in a flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add the 1 M solution of BH₃·THF (approx. 1.1-1.2 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully cool the reaction mixture back to 0°C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Dilute the mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude alcohol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol, methyl (R)-5-hydroxy-3-methylpentanoate.

Self-Validation: The product can be characterized by ¹H and ¹³C NMR spectroscopy to confirm the structure and by mass spectrometry. The retention of stereochemical integrity can be confirmed by comparing the measured optical rotation with literature values. This alcohol is a versatile intermediate, ready for further elaboration into the iodo-alcohol and subsequent cyclization to complete the synthesis of (-)-Phoracantholide I.

Conclusion

(R)-1-Methyl hydrogen 3-methylglutarate is a powerful and economically viable chiral building block. Its efficient preparation via enzymatic desymmetrization provides access to a synthon with high enantiopurity. The differentiated functionalities allow for a wide range of chemoselective transformations, making it an ideal starting point for the asymmetric synthesis of numerous complex natural products and pharmaceutically active molecules. The protocols and strategies outlined in this note provide a solid foundation for researchers to incorporate this valuable tool into their synthetic endeavors.

References

-

Wang, Y. et al. (2016). Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media. ResearchGate. [Link]

-

3-Hydroxy-3-methylglutarate(1-). PubChem, National Institutes of Health. [Link]

-

(R)-1-Methyl hydrogen 3-methylglutarate ≥98.0% (sum of enantiomers, GC). MilliporeSigma. [Link]

-

Enantioselective Enzymatic Aminolysis and Ammonolysis of Dimethyl 3-Hydroxyglutarate. Synthesis of (R)-4-Amino-3-hydroxybutanoic Acid. The Journal of Organic Chemistry. [Link]

-

3-Methylglutaric acid Properties. U.S. Environmental Protection Agency (EPA). [Link]

-

An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. Research Journal of Pharmacy and Technology. [Link]

-

Absolute configurations of monoesters produced by enzyme catalyzed hydrolysis of diethyl 3-hydroxyglutarate. ResearchGate. [Link]

-

Study on the hydrolysis of dimethyl glutarate. ResearchGate. [Link]

- Process for the production of 3,3-dimethylglutaric acid or its esters.

-

Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Organic Syntheses. [Link]

-

The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. National Center for Biotechnology Information (NCBI). [Link]

- Method for preparing glutaric acid

-

Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives. MDPI. [Link]

-

β-METHYLGLUTARIC ACID. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for Stereoselective Reactions Involving (R)-1-Methyl Hydrogen 3-methylglutarate

Introduction: Leveraging a Versatile C6 Chiral Building Block

(R)-1-Methyl hydrogen 3-methylglutarate, also known as (R)-Monomethyl 3-methylglutarate, is a valuable and versatile C6 chiral building block for modern asymmetric synthesis.[1][2] Its structure features a single stereocenter at the C3 position, flanked by two distinct carboxylic acid functionalities—a free acid and a methyl ester. This differential protection is the key to its utility, allowing for regioselective transformations that serve as the foundation for synthesizing more complex chiral molecules, particularly those found in pharmaceuticals and natural products like insect pheromones and iridoid monoterpenes.[3][4]

The presence of the C3-methyl group provides the critical stereochemical information that can be used to direct the formation of new stereocenters in subsequent reactions. This guide details two primary stereoselective applications of this building block: first, the chemoselective reduction of the carboxylic acid to form a chiral hydroxy-ester, a precursor to 1,5-diols; and second, its conversion into a chiral anhydride, which serves as a rigid template for diastereoselective alkylation to create vicinal stereocenters. These protocols are designed for researchers in organic synthesis and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for achieving high stereoselectivity.

Application 1: Chemoselective Reduction to Chiral (R)-Methyl 5-Hydroxy-3-methylpentanoate

The differentiation between the carboxylic acid and the ester is pivotal. Borane reagents, such as borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective for the chemoselective reduction of carboxylic acids in the presence of esters.[5][6] This selectivity arises from the electrophilic nature of borane, which preferentially attacks the more electron-rich carbonyl oxygen of the carboxylic acid over the less reactive ester carbonyl. The reaction proceeds through a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol. This transformation converts the starting material into (R)-methyl 5-hydroxy-3-methylpentanoate, a valuable intermediate where the newly formed primary alcohol can be further functionalized, for example, through oxidation, etherification, or conversion to a leaving group for substitution reactions.

Experimental Protocol: Borane-Mediated Reduction

Objective: To selectively reduce the carboxylic acid moiety of (R)-1-Methyl hydrogen 3-methylglutarate to a primary alcohol.

Materials:

-

(R)-1-Methyl hydrogen 3-methylglutarate (1.0 eq)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 1.0-1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-1-Methyl hydrogen 3-methylglutarate (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Borane: Slowly add the borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise to the stirred solution via syringe over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane reagent until gas evolution ceases. Trustworthiness Note: This step is critical for safety, as the reaction between borane and methanol is vigorous.

-

Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes any unreacted starting material and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (R)-methyl 5-hydroxy-3-methylpentanoate.

-